An In-depth Technical Guide to the Mechanism of Action of Alectinib Metabolite M4 in ALK-Positive Cells
An In-depth Technical Guide to the Mechanism of Action of Alectinib Metabolite M4 in ALK-Positive Cells
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Executive Summary
Alectinib, a second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI), has demonstrated significant clinical efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC). A crucial aspect of its pharmacological profile is its metabolism to the active metabolite, M4. This technical guide provides a comprehensive analysis of the mechanism of action of M4 in ALK-positive (ALK+) cells. It has been established that M4 exhibits comparable in vitro potency and activity to its parent compound, alectinib, and plays a significant role in the overall anti-tumor efficacy. This document will delve into the biochemical and cellular effects of M4, its activity against wild-type and mutated ALK, and provide detailed experimental protocols for its investigation.
Introduction: The Clinical Significance of Alectinib and its Active Metabolite M4
Alectinib is a highly selective and potent inhibitor of ALK and RET (Rearranged during transfection) tyrosine kinases.[1] Its clinical success is attributed to its ability to overcome resistance to the first-generation ALK inhibitor, crizotinib, and its excellent central nervous system (CNS) penetration.[1] Alectinib is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4 to its major active metabolite, M4.[2][3] Pharmacokinetic studies have shown that M4 circulates in human plasma and contributes to the overall therapeutic effect of alectinib.[4] This guide will focus on elucidating the specific contributions of M4 to the anti-neoplastic activity of alectinib in ALK+ cells.
Biochemical Profile and Kinase Inhibition
The primary mechanism of action for both alectinib and M4 is the inhibition of the ALK tyrosine kinase. This inhibition prevents the autophosphorylation of the ALK receptor and the subsequent activation of downstream signaling pathways that are critical for tumor cell proliferation and survival.[2]
Comparative Potency of Alectinib and M4
While specific IC50 values for M4 against a wide panel of ALK resistance mutations are not extensively published in direct comparative studies, regulatory documents and preclinical studies consistently report that M4 has similar in vitro potency and activity against ALK as the parent drug, alectinib.[2] Alectinib itself has a high potency against wild-type ALK and several crizotinib-resistant mutations.[5]
| Compound | Target | IC50 (nmol/L) | Source |
| Alectinib | ALK (wild-type) | 1.9 | [5] |
| Alectinib | ALK L1196M | 1.56 | [5] |
| M4 | ALK (wild-type) | Similar to Alectinib | [2] |
Note: The lack of publicly available, direct comparative IC50 data for M4 against a comprehensive panel of alectinib-resistant mutations (e.g., G1202R, I1171N) is a current knowledge gap. Researchers are encouraged to perform such comparative studies to fully elucidate the resistance profile of M4.
Plasma Protein Binding
Both alectinib and its M4 metabolite are highly bound to human plasma proteins (greater than 99%).[6] This high degree of protein binding is an important pharmacokinetic parameter that influences the free drug concentration available to interact with the ALK target in tumor cells.
Cellular Mechanism of Action: Inhibition of Downstream Signaling
The constitutive activation of the ALK fusion protein in cancer cells drives multiple downstream signaling cascades. Alectinib and M4 effectively block these pathways, leading to cell cycle arrest and apoptosis.
Key Signaling Pathways Affected
The primary signaling pathways inhibited by M4 in ALK+ cells mirror those of alectinib and include:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of ALK phosphorylation by M4 prevents the activation of PI3K and subsequent phosphorylation of AKT.[2][7]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a key transcription factor that promotes cell proliferation and survival. M4-mediated ALK inhibition blocks STAT3 phosphorylation and its translocation to the nucleus.[2][7]
-
RAS/MAPK (ERK) Pathway: This pathway is also involved in cell growth and differentiation. Inhibition of ALK by M4 leads to the downregulation of this pathway.[7]
Caption: ALK signaling pathway and its inhibition by M4.
Experimental Protocols for Investigating M4's Mechanism of Action
This section provides detailed protocols for researchers to independently verify and expand upon the known mechanisms of M4. The M4 metabolite can be sourced for research purposes from vendors such as LGC Standards and Simson Pharma.[8][9]
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of M4 on the enzymatic activity of recombinant ALK protein.
Caption: Experimental workflow for an in vitro kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of M4 in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Prepare a solution of a suitable ALK substrate (e.g., poly(Glu,Tyr) 4:1).
-
Prepare an ATP solution containing a final concentration of 10 µM ATP and a tracer amount of [γ-³²P]ATP.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase buffer, M4 (or vehicle control), and recombinant ALK protein (wild-type or mutant).
-
Pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the ATP solution.
-
Incubate for 30-60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by adding an equal volume of 2x sample buffer containing EDTA.
-
Spot the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the log concentration of M4.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the effect of M4 on the metabolic activity and proliferation of ALK+ cancer cell lines.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture ALK+ NSCLC cell lines (e.g., NCI-H3122, NCI-H2228) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of M4 (or alectinib as a positive control) for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.[10]
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log concentration of M4 to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot Analysis of ALK Signaling
This technique is used to detect changes in the phosphorylation status of ALK and its downstream signaling proteins in response to M4 treatment.
Caption: Workflow for Western blot analysis.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Seed ALK+ cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of M4 for different time points (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ALK (Tyr1604), ALK, p-STAT3 (Tyr705), STAT3, p-AKT (Ser473), and AKT overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
The M4 metabolite of alectinib is a pharmacologically active compound that significantly contributes to the overall anti-tumor activity observed with alectinib treatment. Its mechanism of action in ALK+ cells is centered on the potent inhibition of the ALK tyrosine kinase, leading to the suppression of critical downstream signaling pathways, including the PI3K/AKT and STAT3 pathways. This ultimately results in the inhibition of cell proliferation and the induction of apoptosis. While M4's potency is reported to be similar to that of alectinib, further research is warranted to fully characterize its activity against the evolving landscape of alectinib-resistant ALK mutations. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced role of M4 and to aid in the development of next-generation ALK inhibitors.
References
-
Alecensa, INN-alectinib - European Medicines Agency (EMA). Available from: [Link]
-
Resistance profiles of ALK mutations against six ALK TKIs. (A) Cell... - ResearchGate. Available from: [Link]
-
Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC. Available from: [Link]
-
CellEKT: A Robust Chemical Proteomics Workflow to Profile Cellular Target Engagement of Kinase Inhibitors - PMC. Available from: [Link]
-
Effective RNA Knockdown Using CRISPR-Cas13a and Molecular Targeting of the EML4-ALK Transcript in H3122 Lung Cancer Cells - MDPI. Available from: [Link]
-
Metabolites of alectinib in human: their identification and pharmacological activity - PMC. Available from: [Link]
-
Activated MET acts as a salvage signal after treatment with alectinib, a selective ALK inhibitor, in ALK-positive non-small cell lung cancer. Available from: [Link]
-
ALK Signaling Pathways and Therapeutic Implications. This comprehensive... - ResearchGate. Available from: [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. Available from: [Link]
-
ALK Signaling Pathways and Therapeutic Implications. This comprehensive... - ResearchGate. Available from: [Link]
-
Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis - PMC. Available from: [Link]
-
Hypoxia induces resistance to ALK inhibitors in the H3122 non-small cell lung cancer cell line with an ALK rearrangement via epithelial-mesenchymal transition - PMC. Available from: [Link]
-
ALK Pathway - Creative Diagnostics. Available from: [Link]
-
Prediction of ALK mutations mediating ALK-TKIs resistance and drug re-purposing to overcome the resistance - PMC. Available from: [Link]
-
ALK Inhibitor PF02341066 (Crizotinib) Increases Sensitivity to Radiation in Non–Small Cell Lung Cancer Expressing EML4-ALK - AACR Journals. Available from: [Link]
-
Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combination therapies - PMC. Available from: [Link]
-
Alecensa, INN-alectinib - European Medicines Agency (EMA). Available from: [Link]
-
Alectinib: a novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance - ResearchGate. Available from: [Link]
-
Population Pharmacokinetic and Exposure-Response Analyses of Alectinib and Its Metabolite M4 to Support Dose Selection in Patients with Resected Stage IB - IIIA ALK-Positive Non-Small Cell Lung Cancer - ScienceOpen. Available from: [Link]
-
Overview of the experimental design. (A) Kinase inhibitors used in the... - ResearchGate. Available from: [Link]
-
Bioanalysis of Alectinib and Metabolite M4 in Human Plasma, Cross-Validation and Impact on PK Assessment | Request PDF. Available from: [Link]
-
EML4-ALK: Update on ALK Inhibitors - MDPI. Available from: [Link]
-
Pharmacokinetics of alectinib and its metabolite M4 in a patient with advanced lung adenocarcinoma undergoing hemodialysis: A case report - PMC. Available from: [Link]
-
A comprehensive functional atlas of ALK kinase domain variants reveals resistance landscape to ALK inhibitors - PMC. Available from: [Link]
-
Acquired ALK G1202R-, ALK I1171N-, or EML4-ALK-mediated resistance to ensartinib in lung adenocarcinoma but responded to lorlatinib: A case report - Frontiers. Available from: [Link]
-
ALK Inhibitor and Chemotherapy Combinations in Models of ALK-Translocated NSCLC - Anticancer Research. Available from: [Link]
-
ALK inhibitors downregulate the expression of death receptor 4 in ALK-mutant lung cancer cells via facilitating Fra-1 and c-Jun degradation and subsequent AP-1 suppression - PMC. Available from: [Link]
-
Efficacy of alectinib in lung adenocarcinoma patients with different anaplastic lymphoma kinase (ALK) rearrangements and co-existing alterations—a retrospective cohort study. Available from: [Link]
-
Personalized Medicine Tackles Clinical Resistance: Alectinib in ALK-Positive Non–Small Cell Lung Cancer Progressing on First-Generation ALK Inhibitor - AACR Journals. Available from: [Link]
-
ALK in cancer: from function to therapeutic targeting - Unito.it. Available from: [Link]
-
FDA Approves Alectinib for ALK-Positive Non-Small Cell Lung Cancer - NCI. Available from: [Link]
-
208434Orig1s000 - accessdata.fda.gov. Available from: [Link]
-
Bioanalysis of Alectinib and Metabolite M4 in Human Plasma, Cross-Validation and Impact on PK Assessment - Taylor & Francis. Available from: [Link]
-
Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available from: [Link]
Sources
- 1. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. iris.unito.it [iris.unito.it]
- 8. biorxiv.org [biorxiv.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. atcc.org [atcc.org]
